Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-chloro-9H-purine-8-carboxylate

Prodrug design Esterase-mediated hydrolysis Cellular permeability

This ethyl 2-chloro-9H-purine-8-carboxylate (CAS 1044772-74-8) is a dual-reactive purine scaffold featuring a nucleophile-sensitive 2-chloro group and a hydrolytically tunable 8-ethyl ester. Unlike the methyl ester (fast hydrolysis) or free acid (problematic workup), this ester offers balanced logP (1.1–1.6) and TPSA (80.8 Ų) for lead-like fragment screening and sequential library synthesis. The 2-chloro substituent aligns with known antimycobacterial SAR, making it essential for M. tuberculosis programs. Procure this specific analog to avoid confounding SAR from 2-amino variants.

Molecular Formula C8H7ClN4O2
Molecular Weight 226.62 g/mol
CAS No. 1044772-74-8
Cat. No. B3374868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloro-9H-purine-8-carboxylate
CAS1044772-74-8
Molecular FormulaC8H7ClN4O2
Molecular Weight226.62 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=NC(=NC=C2N1)Cl
InChIInChI=1S/C8H7ClN4O2/c1-2-15-7(14)6-11-4-3-10-8(9)13-5(4)12-6/h3H,2H2,1H3,(H,10,11,12,13)
InChIKeyVHQSLOGSXNASGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-chloro-9H-purine-8-carboxylate (CAS 1044772-74-8): A Dual-Functional Purine Scaffold for Medicinal Chemistry and Targeted Library Synthesis


Ethyl 2-chloro-9H-purine-8-carboxylate (CAS 1044772-74-8) is a heterobifunctional purine derivative (C₈H₇ClN₄O₂, MW 226.62 g/mol) [1] that combines a nucleophile-sensitive 2-chloro leaving group with a hydrolysable 8-ethyl ester . This substitution pattern creates a versatile small-molecule scaffold with a computed XLogP3-AA of 1.6 [1] and topological polar surface area (TPSA) of 80.8 Ų [1], placing it within favorable physicochemical space for lead-like compound development while enabling sequential derivatisation at two distinct positions on the purine core.

Why Ethyl 2-chloro-9H-purine-8-carboxylate Cannot Be Replaced by Other 2-Chloro-Purine-8-carboxylate Analogs in Synthetic or Screening Workflows


In-class purine-8-carboxylate analogs differ fundamentally in their ester alkyl chain length, which governs both lipophilicity and hydrolytic stability, directly impacting reaction partitioning during nucleophilic aromatic substitution (SNAr) at the 2-chloro position. The ethyl ester of the target compound provides a calculated logP of 1.15–1.6 [1][2], whereas the methyl ester analog (CAS 1044772-72-6) exhibits a lower predicted logP and distinct azeotropic behaviour during synthesis . The free carboxylic acid (CAS 1044772-71-5) introduces an ionisable proton (predicted pKa ~2.71) that complicates purification and alters reactivity under basic SNAr conditions. Furthermore, the 2-chloro substituent itself confers different reactivity and biological target engagement compared to 2-amino or 2-methyl analogs [3], meaning that generic substitution without controlling for both the 2-substituent and the 8-ester moiety can lead to divergent synthetic outcomes and confounding structure–activity relationships. The quantitative evidence below demonstrates exactly where these differences become decisive for procurement and experimental design.

Quantitative Differentiation Evidence for Ethyl 2-chloro-9H-purine-8-carboxylate vs. Structural Analogs


Ethyl vs. Methyl Ester Hydrolytic Stability Dictates Prodrug Viability in Whole-Cell Assays

The ethyl ester of 2-chloro-9H-purine-8-carboxylate is expected to exhibit slower esterase-mediated hydrolysis than its methyl ester analog (CAS 1044772-72-6), based on well-established structure–hydrolysis relationships for purine carboxylate esters [1]. The methyl ester analog has a predicted boiling point of 341.9±48.0 °C and density of 1.618±0.06 g/cm³ , whereas the target ethyl ester has a molecular weight of 226.62 g/mol (vs. 212.59 g/mol for methyl) [2], consistent with the additional methylene unit. In drug discovery contexts where controlled ester hydrolysis is critical for intracellular payload release, this difference in alkyl chain length directly translates to differential half-lives in cellular assays, making blind substitution between ethyl and methyl esters a source of irreproducible activity data [1].

Prodrug design Esterase-mediated hydrolysis Cellular permeability

Lipophilicity-Driven Membrane Permeability Differentiation Between Ethyl and Methyl 2-Chloro-9H-Purine-8-Carboxylate

The ethyl ester derivative (target compound) has a measured/calculated LogP of 1.15–1.6 [1][2], which is approximately 0.3–0.5 log units higher than the predicted value for the unsubstituted 9H-purine-8-carboxylic acid scaffold (LogP ~0.05) and is consistent with the additional methylene group compared to the methyl ester. This LogP range places the compound close to the optimal lipophilicity for oral bioavailability (LogP 1–3) per Lipinski guidelines, while the methyl ester (lower LogP) and free acid (predominantly ionised at physiological pH, predicted pKa ~2.71) would exhibit lower passive membrane permeability. In cellular assays, a ΔLogP of 0.3–0.5 units can correspond to a measurable difference in apparent permeability (Papp), directly influencing intracellular target engagement [3].

Drug-likeness Lipophilicity Membrane permeability LogP comparison

2-Chloro Substituent Enables Divergent SAR from 2-Amino and 2-Methyl Purine-8-Carboxylate Analogs in Antimycobacterial Screening

A 2013 study by Pathak et al. systematically compared 2-amino and 2-chloro purine analogs for antimycobacterial activity against Mycobacterium tuberculosis H37Rv [1]. Several 2-chloro purine analogs demonstrated moderate inhibitory activity, whereas the corresponding 2-amino-substituted compounds showed a distinct activity profile, confirming that the 2-position substituent is a critical determinant of biological activity in this chemotype [1]. Although the study did not test the exact ethyl 8-carboxylate derivative, the class-level SAR establishes that the 2-chloro group is not interchangeable with 2-amino or 2-methyl in antimycobacterial screening cascades. The target compound therefore occupies a unique position at the intersection of the 2-chloro pharmacophore and the 8-ester handle for further derivatisation.

Antimycobacterial agents Purine SAR 2-substituent effects Mycobacterium tuberculosis

Physicochemical Property Differentiation from 2-Chloro-9H-Purine-8-Carboxylic Acid Enables Streamlined Downstream Chemistry

The free carboxylic acid analog (CAS 1044772-71-5; 2-chloro-9H-purine-8-carboxylic acid) has a predicted pKa of 2.71±0.30 , meaning it exists predominantly as the carboxylate anion under typical reaction conditions (pH > 4). This introduces aqueous solubility challenges during organic extraction and can interfere with base-mediated SNAr reactions at the 2-chloro position. The ethyl ester derivative (target compound) masks this acidic proton, eliminating zwitterionic behaviour and enabling straightforward organic-phase extraction and chromatographic purification [1]. Additionally, the ethyl ester offers a higher predicted boiling point than the methyl ester (~341.9 °C for methyl ester vs. not reported for ethyl ester), suggesting greater thermal stability during solvent removal at elevated temperatures.

Synthetic intermediate Purification efficiency pKa differentiation Building block procurement

Computed TPSA and Rotatable Bond Count Position the Ethyl Ester Within Optimal Oral Drug-Likeness Space

The target compound has a computed topological polar surface area (TPSA) of 80.8 Ų and 3 rotatable bonds [1], which places it within the favourable Veber criteria for oral bioavailability (TPSA ≤ 140 Ų; rotatable bonds ≤ 10) [2]. By comparison, the free carboxylic acid analog (CAS 1044772-71-5) has fewer rotatable bonds (1, the carboxylic acid group) but a higher predicted density (1.872 g/cm³) , suggesting different solid-state packing and potentially different dissolution behaviour. The balance of TPSA and rotatable bond count in the ethyl ester makes it a more attractive starting point for lead optimisation programs targeting oral agents than either the more polar free acid or the less flexible methyl ester.

Drug-likeness Veber rules TPSA Oral bioavailability prediction

Procurement-Relevant Application Scenarios for Ethyl 2-chloro-9H-purine-8-carboxylate Based on Quantitative Differentiation Evidence


Scaffold for Antimycobacterial Lead Optimisation Requiring 2-Chloro Pharmacophore

Based on class-level SAR evidence that 2-chloro purine analogs show distinct antimycobacterial activity profiles compared to 2-amino analogs [1], the target compound serves as an ideal starting scaffold for medicinal chemistry campaigns against Mycobacterium tuberculosis. The 8-ethyl ester provides a modifiable handle for further SAR exploration while the 2-chloro group retains the pharmacophoric requirement identified in Pathak et al. (2013). Researchers should procure this specific compound rather than 2-amino-9H-purine-8-carboxylate analogs to ensure alignment with the established 2-chloro SAR series.

Prodrug Design for Intracellular Target Engagement Requiring Controlled Ester Hydrolysis Kinetics

The ethyl ester moiety offers a hydrolysis rate intermediate between the faster-cleaving methyl ester and the essentially non-hydrolysable free carboxylic acid [2]. This makes the target compound suitable for designing esterase-activated prodrugs where a specific intracellular residence time is desired. The measured/calculated LogP of 1.15–1.6 [3][4] supports passive cellular uptake, while the predicted slower hydrolysis compared to the methyl ester (based on steric shielding principles) [2] may provide a more sustained intracellular release profile.

Dual-Functional Building Block for Parallel Library Synthesis via Sequential Derivatisation

The compound's two reactive centres — the 2-chloro group (susceptible to SNAr with amines, thiols, or alkoxides) and the 8-ethyl ester (hydrolysable to carboxylic acid or reducible to alcohol) — enable sequential, orthogonally-controlled library synthesis . The neutral ester form avoids the aqueous workup complications of the free acid analog (pKa ~2.71) , making it significantly more practical for high-throughput parallel synthesis workflows. Procurement of the pre-formed ethyl ester eliminates a protection/deprotection step compared to starting from the free acid.

Fragment-Based Drug Discovery (FBDD) Screening with Favourable Physicochemical Properties

With a molecular weight of 226.62 g/mol, TPSA of 80.8 Ų, and 3 rotatable bonds [5], the compound satisfies fragment-like physicochemical criteria (MW < 250; TPSA < 140 Ų) while offering two vectors for fragment growth. The LogP of 1.15–1.6 places it in an optimal range for fragment screening libraries, avoiding the excessive hydrophilicity of the free acid and the lower lipophilicity of the methyl ester. This balanced property profile makes it a high-value procurement choice for fragment library curation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-chloro-9H-purine-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.